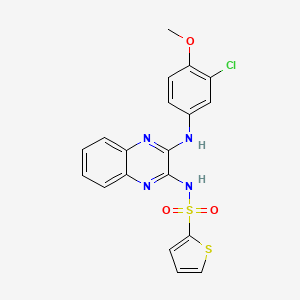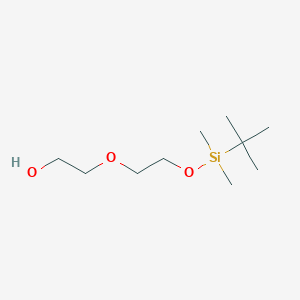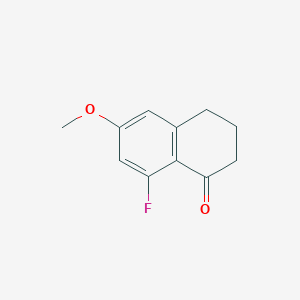
N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H15ClN4O3S2 and its molecular weight is 446.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Quinoxaline derivatives, including those with sulfonamide groups, have been explored for their antibacterial properties. For example, Alavi et al. (2017) investigated the synthesis of novel quinoxaline sulfonamides, demonstrating their effective antibacterial activities against strains such as Staphylococcus spp. and Escherichia coli. This highlights the potential of quinoxaline derivatives in developing new antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Anticancer Potential
Thiophene derivatives, including those incorporating quinoxaline and sulfonamide moieties, have been examined for their potential anticancer activities. Ghorab et al. (2014) synthesized novel thiophene compounds with various moieties, including sulfonamide, and evaluated their cytotoxic activities against human breast cancer cell lines, highlighting some compounds' significant anticancer potential (Ghorab, Bashandy, & Alsaid, 2014).
Enzyme Inhibition
Quinolinyl sulfonamides have been identified as potent inhibitors of the methionine aminopeptidase (MetAP), an enzyme involved in various biological processes, including tumor growth and metastasis. Huang et al. (2006) studied quinolinyl sulfonamides' inhibitory effects on different metal forms of Escherichia coli MetAP, suggesting their therapeutic potential in cancer treatment and other diseases related to MetAP activity (Huang et al., 2006).
Diuretic and Antihypertensive Effects
Quinazoline derivatives, including those with sulfonamide groups, have been explored for their diuretic and antihypertensive effects. Rahman et al. (2014) synthesized a series of quinazoline derivatives and evaluated their diuretic and antihypertensive activities, identifying compounds with significant potency, suggesting the potential for new treatments in hypertension and related conditions (Rahman et al., 2014).
Antimalarial and Antiviral Applications
Sulfonamide derivatives have also been evaluated for their potential antimalarial and antiviral properties. For instance, Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential use as COVID-19 drugs, utilizing computational calculations and molecular docking studies to assess their efficacy against various targets, indicating the versatility of sulfonamides in addressing infectious diseases (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-[3-(3-chloro-4-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S2/c1-27-16-9-8-12(11-13(16)20)21-18-19(23-15-6-3-2-5-14(15)22-18)24-29(25,26)17-7-4-10-28-17/h2-11H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGIXKEHHIWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)
![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine](/img/structure/B2840356.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2840359.png)
![2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2840360.png)

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)
![N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2840364.png)
![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2840365.png)
![3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2840366.png)

